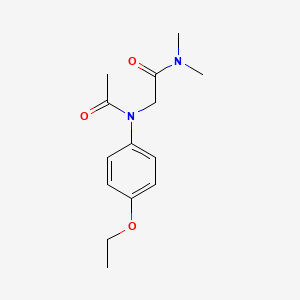
Benzothiazole, 2-(4-aminopyrazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-(4-aminopyrazol-1-yl)-: is a heterocyclic compound that contains both benzothiazole and pyrazole moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides . For the specific synthesis of Benzothiazole, 2-(4-aminopyrazol-1-yl)-, a common method involves the reaction of 2-aminothiophenol with 4-aminopyrazole under appropriate conditions .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly solvents and catalysts. For instance, the use of ammonium chloride as a catalyst in a methanol-water mixed solvent has been reported to yield high amounts of benzothiazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Benzothiazole, 2-(4-aminopyrazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Benzothiazole sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Benzothiazole, 2-(4-aminopyrazol-1-yl)- is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria .
Medicine: This compound has shown promise in the development of anticancer agents, particularly in targeting specific cancer cell lines .
Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in the rubber industry and as corrosion inhibitors .
Mécanisme D'action
The mechanism of action of Benzothiazole, 2-(4-aminopyrazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, it disrupts bacterial cell membranes and inhibits essential enzymes . In anticancer research, it targets specific pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
- 2-Aminobenzothiazole
- 2-(4-Aminophenyl)benzothiazole
- 2-(4-Aminopyridin-1-yl)benzothiazole
Comparison: Compared to these similar compounds, Benzothiazole, 2-(4-aminopyrazol-1-yl)- exhibits unique properties due to the presence of the pyrazole moiety, which enhances its biological activity and specificity . This makes it a valuable compound in the development of new therapeutic agents.
Propriétés
Numéro CAS |
28469-10-5 |
|---|---|
Formule moléculaire |
C10H8N4S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C10H8N4S/c11-7-5-12-14(6-7)10-13-8-3-1-2-4-9(8)15-10/h1-6H,11H2 |
Clé InChI |
FHXOZUQFLXSUIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)





![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)





